(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Description
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a bicyclic lactone featuring a fused cyclopentane-furan system with (3aS,6aR) stereochemistry. It was first isolated from the endophytic fungus Xylaria curta and exhibits moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus (inhibition zone: 13 mm at 100 µg/disk) and phytotoxic properties . Its structure was confirmed via spectroscopic methods (UV, IR, HR-ESI-MS, and 2D NMR) . The compound serves as a chiral building block in total syntheses, such as in the 20-step synthesis of (+)-sieboldine A .
Properties
IUPAC Name |
(3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1OC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969663 | |
| Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-22-6 | |
| Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S)-(+)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring followed by the introduction of the cyclopentane moiety. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The stereochemistry of the final product is controlled by the use of chiral catalysts or starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or amino derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopenta[b]furan Derivatives with Varied Substituents
Myrotheciumone A (Compound 126, )
- Structure : Shares the cyclopenta[b]furan core but lacks the 4,5-dimethyl substitution present in the target compound.
- Activity : Exhibits similar phytotoxic and antibacterial profiles but differs in potency due to substituent variations .
4,5-Dimethyl vs. Alkyl/Alkenyl Substituents
- Marine-Derived Analogs (5b, 5c, 11a, 11b; ): Structures: Replace the dimethyl groups with long alkenyl (e.g., tetradec-1-en-1-yl in 5b) or alkyl (e.g., dodecyl in 11a) chains at position 4. Physical Properties: Higher molecular weights result in elevated melting points (e.g., 93.1–94.5°C for 5b vs. lower melting points for non-alkylated analogs) . Bioactivity: Not explicitly reported for antimicrobial activity, but structural modifications suggest altered pharmacokinetic properties .
Biological Activity
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a compound with notable biological activities that have garnered attention in recent research. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C7H8O2
- Molecular Weight : 124.14 g/mol
- CAS Number : 43119-28-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antiviral Properties :
-
Cytotoxic Effects :
- Studies have demonstrated moderate cytotoxic activity against several human cancer cell lines. For instance, compounds derived from endophytic fungi containing similar structures showed selective cytotoxicity against various cancer cell lines with IC50 values indicating significant potential for therapeutic applications .
- Antifungal Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Mechanism :
- Cytotoxicity Assessment :
- Fungal Inhibition Studies :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
